

# Application Note: Determination of Tetraconazole Residues in Water by LC-MS/MS

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## Compound of Interest

Compound Name: (+)-Tetraconazole

Cat. No.: B135587

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## Introduction

Tetraconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture. Due to its potential for persistence and mobility in the environment, monitoring its residues in water sources is crucial for ensuring environmental safety and human health. This application note provides a detailed protocol for the sensitive and selective determination of tetraconazole residues in water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for regulatory monitoring, environmental assessment, and water quality research.

## Principle

This method involves the extraction and concentration of tetraconazole from water samples, followed by instrumental analysis using LC-MS/MS. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. LC-MS/MS provides high selectivity and sensitivity for the accurate quantification of tetraconazole at low concentrations.

## Experimental Protocols

### Sample Preparation

Two methods for sample preparation are detailed below. The choice of method may depend on laboratory resources, sample throughput requirements, and the specific characteristics of the water matrix.

#### Method A: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic contaminants from aqueous samples.

##### Materials:

- Tetraconazole analytical standard ( $\geq 99\%$  purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Formic acid (LC-MS grade)
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Glass fiber filters (1.0  $\mu\text{m}$ )
- SPE vacuum manifold
- Nitrogen evaporator

##### Procedure:

- Sample Filtration: Filter the water sample (typically 500 mL) through a 1.0  $\mu\text{m}$  glass fiber filter to remove suspended particles.
- SPE Cartridge Conditioning:
  - Pass 5 mL of methanol through the C18 SPE cartridge.
  - Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

- Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
- Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
- Elution: Elute the trapped tetaconazole from the cartridge with 2 x 4 mL of methanol into a collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
- Filtration: Filter the reconstituted sample through a 0.22  $\mu$ m syringe filter into an autosampler vial for LC-MS/MS analysis.

#### Method B: Modified QuEChERS for Water

The QuEChERS method, originally developed for solid matrices, can be adapted for the extraction of pesticides from water samples.[\[1\]](#)[\[2\]](#)

#### Materials:

- Tetaconazole analytical standard ( $\geq 99\%$  purity)
- Acetonitrile (HPLC grade)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary Secondary Amine (PSA) sorbent
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes containing  $\text{MgSO}_4$  and PSA for dispersive SPE (d-SPE)

**Procedure:**

- Sample Measurement: Place 10 mL of the water sample into a 50 mL centrifuge tube.
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO<sub>4</sub> and 1 g NaCl).
  - Immediately cap the tube and shake vigorously for 1 minute.
  - Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO<sub>4</sub> and 50 mg of PSA.
  - Vortex the tube for 30 seconds.
  - Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- Final Extract Preparation:
  - Take the supernatant and filter it through a 0.22  $\mu$ m syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

**Instrumentation:**

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

**LC Conditions:**

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the tetaconazole, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Column Temperature: 40°C.

#### MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion: The protonated molecule of tetaconazole ( $[M+H]^+$ ).
- Product Ions: At least two specific product ions should be monitored for quantification and confirmation. The exact m/z values for precursor and product ions, as well as collision energies, should be optimized for the specific instrument being used.

## Data Presentation

The following table summarizes the quantitative data for the determination of tetaconazole in water, compiled from various studies.

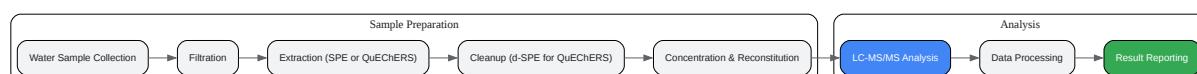
Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.001 - 0.003 mg/kg	Soil and Earthworms (indicative for water)	[3]
Limit of Quantification (LOQ)	0.01 mg/L	Water	[1]
Recovery	63 - 116%	Water	[1]
Relative Standard Deviation (RSD)	< 12%	Water	[1]

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and validation protocol.

## Visualization

### Experimental Workflow

The following diagram illustrates the general workflow for the determination of tetriconazole residues in water by LC-MS/MS.



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Workflow for Tetriconazole Residue Analysis in Water.

## Conclusion

The described LC-MS/MS methods, incorporating either Solid-Phase Extraction or a modified QuEChERS protocol, provide a robust and sensitive approach for the determination of tetriconazole residues in water samples. These protocols are suitable for routine monitoring and can be adapted to meet the specific requirements of different laboratories and regulatory

bodies. Proper method validation is essential to ensure the accuracy and reliability of the analytical results.

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## References

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